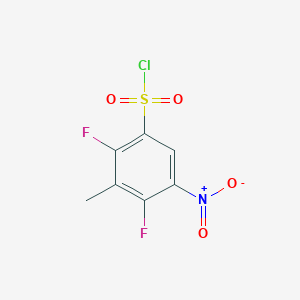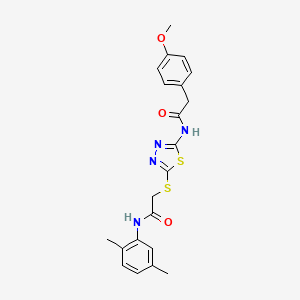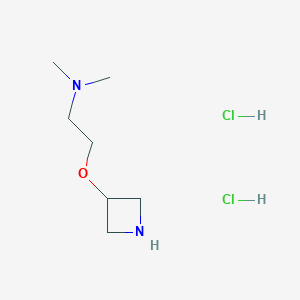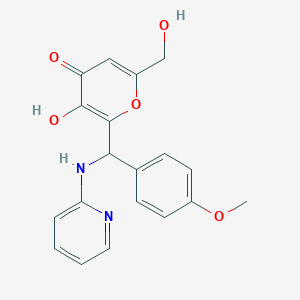![molecular formula C20H18Cl2N4OS B2916964 3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-07-9](/img/structure/B2916964.png)
3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is a chemical compound with the molecular formula C17H14Cl2N4OS . It is also known as 1-[(2,4-dichlorophenyl)methyl]-3-[4-(prop-2-en-1-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one .
Scientific Research Applications
Structural and Theoretical Studies
Research has been conducted on compounds with similar structural motifs, focusing on their synthesis, characterization, and theoretical analysis. For instance, experimental and theoretical studies involving Density Functional Theory (DFT) have been utilized to understand the molecular structure, vibrational assignments, and electronic properties of closely related compounds. These studies provide insights into the chemical behavior and potential applications of such compounds in material science and molecular engineering (Ataol & Ekici, 2014).
Catalytic Activity and Synthesis Applications
Compounds bearing the 1,2,4-triazole moiety have been explored for their catalytic activity and potential in facilitating chemical reactions. Research into (η3-allyl)palladium complexes with bidentate ligands based on 1,2,4-triazole derivatives has demonstrated their effectiveness in catalyzing Suzuki-Miyaura reactions, highlighting the utility of these compounds in synthetic chemistry and possibly pharmaceutical manufacturing (Amadio et al., 2012).
Corrosion Inhibition
The triazole derivatives have been investigated for their corrosion inhibition properties. For example, studies on compounds like 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have shown their effectiveness in inhibiting mild steel corrosion in acidic environments. This application is significant for the chemical industry, especially in enhancing the lifespan of metal equipment and infrastructure (Orhan et al., 2012).
Antimicrobial Applications
The synthesis of novel Schiff bases containing the 1,2,4-triazole ring has been explored, with some derivatives demonstrating potential antimicrobial properties. These findings suggest the possibility of utilizing such compounds in the development of new antimicrobial agents, which could be crucial in addressing antibiotic resistance issues (Mobinikhaledi et al., 2010).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-3-9-26-18(23-24-20(26)28-11-4-2)16-6-5-10-25(19(16)27)13-14-7-8-15(21)12-17(14)22/h3-8,10,12H,1-2,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLELLKAPSWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)
![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)


![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)



![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)